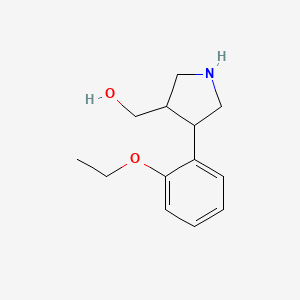

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Description

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a methanol group at the 3-position of the pyrrolidine ring and a 2-ethoxyphenyl substituent at the 4-position. Pyrrolidine derivatives are widely explored in pharmaceuticals due to their versatility as building blocks for drug discovery, particularly in targeting central nervous system disorders and metabolic diseases .

Properties

IUPAC Name |

[4-(2-ethoxyphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)12-8-14-7-10(12)9-15/h3-6,10,12,14-15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXIMIHSZYAWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.

Mode of Action

It is likely that the compound interacts with the enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes.

Biochemical Pathways

Given its target, it can be inferred that the compound may influence the leukotriene biosynthesis pathway, which could have downstream effects on inflammatory and immune responses.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.

Biochemical Analysis

Biochemical Properties

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in its structure allows it to bind effectively to enzyme active sites, potentially inhibiting or activating them. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, altering their activity and affecting the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases, preventing phosphorylation events that are critical for signal transduction. Alternatively, it could activate transcription factors, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade into different metabolites, each with distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective activities. At high doses, it could induce toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects are often observed, where a small increase in dosage leads to a significant change in biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution can be influenced by factors such as lipophilicity and molecular size, affecting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, affecting gene expression and chromatin structure.

Biological Activity

The compound (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 205.27 g/mol. The compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a hydroxymethyl group, which may enhance its interactions with biological systems.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 205.27 g/mol |

| Melting Point | Not available |

| Solubility | Enhanced by hydrochloride salt form |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The compound may modulate these targets, leading to therapeutic effects or toxicity profiles.

Potential Targets

- Neurotransmitter Receptors : The ethoxyphenyl moiety suggests potential interactions with neurotransmitter systems, which could influence mood and cognition.

- Enzymatic Pathways : The hydroxymethyl group may participate in hydrogen bonding, affecting enzyme activity related to metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antibacterial Activity

In vitro studies have shown that compounds similar to this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Pyrrolidine derivatives have been investigated for their anticancer potential. Studies suggest that the ethoxy substitution enhances cytotoxicity against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential as a therapeutic agent .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study reported that treatment with this compound led to increased levels of pro-apoptotic markers in treated cells compared to controls .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Ethoxyphenyl)-2-pyrrolidinone | Similar pyrrolidine structure | Potential neuroactive properties |

| 4-(2-Methoxyphenyl)pyrrolidine | Contains methoxy instead of ethoxy | Analgesic and anti-inflammatory effects |

| 4-(3-Fluorophenyl)pyrrolidine | Fluorine substitution on phenyl ring | Antidepressant-like activity |

The specific ethoxy substitution and hydroxymethyl functionality in this compound may influence its pharmacological profile differently compared to these similar compounds.

Scientific Research Applications

Research indicates that (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol exhibits several promising biological activities:

Anticancer Properties

Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds similar to this compound have been evaluated for their ability to disrupt tubulin polymerization, which is crucial for cancer cell division and metastasis .

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective properties. Research suggests that these compounds may modulate neurotransmitter systems and provide protection against neurodegenerative diseases .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects, potentially useful in treating conditions such as rheumatoid arthritis and other inflammatory disorders. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Therapeutic Potential

The therapeutic applications of this compound extend to various medical fields:

Immunosuppressive Agents

Similar compounds have been utilized as immunosuppressive agents in organ transplantation and autoimmune diseases, highlighting the potential of this compound in these areas .

Pain Management

Due to its effects on the central nervous system, this compound may also serve as a candidate for pain management therapies, particularly in neuropathic pain contexts.

Case Studies

Several case studies provide insights into the applications of this compound:

- Cancer Treatment Study : A study demonstrated that a pyrrolidine derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Neuroprotection Research : In vitro studies indicated that treatment with pyrrolidine derivatives improved neuronal survival rates under oxidative stress conditions.

- Inflammation Model : In animal models of arthritis, administration of similar compounds resulted in decreased joint swelling and reduced levels of inflammatory markers.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Donating vs. Steric Hindrance: Bulky substituents like 3,4-dimethoxyphenyl (in CAS 141113-74-8) may reduce metabolic clearance but increase binding specificity .

- Stereochemistry: Compounds like [(3S,4R)-4-(4-chlorophenyl)pyrrolidin-3-yl]methanol highlight the importance of stereochemistry in pharmacological activity, suggesting that the target compound’s enantiomeric form could significantly impact its efficacy .

Physicochemical Properties

- Molecular Weight : The target compound (MW 221.30) falls within the typical range for drug-like molecules (200–500 g/mol), similar to its analogs .

- Purity and Stability: Analogs such as [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol are maintained at ≥95% purity, emphasizing the need for rigorous quality control in pharmaceutical applications .

Preparation Methods

Chiral Catalyzed Condensation and Reduction

One prominent method involves a condensation reaction between an appropriately substituted aldehyde and an amino ester or amido-malonate compound in the presence of a chiral catalyst, followed by reduction to yield the hydroxymethyl pyrrolidine derivative.

-

- 3-(2-ethoxyphenyl)acrylaldehyde or analogous substituted acrylaldehydes.

- Amino ester or amido-malonate derivatives.

-

- Diphenylprolinol-based catalysts, such as diphenylprolinol-TBDMS (tert-butyldimethylsilyl) or diphenylprolinol-TMS (trimethylsilyl), are used to induce stereoselectivity.

-

- The reaction is performed in ethyl acetate or similar solvents.

- Molecular sieves or other dehydrating agents are optionally employed to remove water and drive the condensation.

- Temperature control is critical, with initial mixing at 0 °C and stirring at around 30 °C to optimize yield and stereoselectivity.

-

- The intermediate formed is then reduced using agents such as sodium borohydride or sodium borohydride complexed with BF3·OEt2.

- Reduction is carried out at low temperatures (about 10 °C) to maintain stereochemical integrity.

-

- This method yields the N-protected this compound with high enantiomeric excess (around 97%) and purity (>98.5% by HPLC).

- Yields for the intermediate and final product range from 50-80%, with improvements over previous methods due to optimized catalysts and conditions.

Multistep Synthesis from Readily Available Starting Materials

Alternative synthetic routes involve assembling the pyrrolidine ring from simpler precursors such as 2-piperidone derivatives and iodoarenes via copper-catalyzed coupling reactions.

-

- Copper(I) iodide-catalyzed coupling of 2-piperidone with 2-ethoxyphenyl iodoarene in the presence of potassium phosphate base and DMSO solvent at elevated temperatures (~130 °C).

- Subsequent functional group transformations introduce the hydroxymethyl substituent at the 3-position through reductions and protective group manipulations.

-

- This approach uses commercially available and inexpensive starting materials.

- It allows for structural variations in the aryl substituent, including ethoxy groups.

-

- Requires harsh reaction conditions and longer reaction times (up to 48 hours).

- May involve multiple purification steps.

Reduction of Pyrrolidin-2-one Derivatives

Another approach involves reduction of pyrrolidin-2-one intermediates bearing trifluoro or other substituents to the corresponding pyrrolidin-3-ylmethanol derivatives.

-

- The pyrrolidin-2-one derivative is dissolved in methanol.

- Sodium borohydride is added at 0 °C, and the mixture is stirred at room temperature for several hours.

- The product is extracted and purified by chromatography.

-

- While this method is demonstrated for related pyrrolidin-3-ylmethanol compounds, it can be adapted for the ethoxyphenyl-substituted analog by appropriate precursor design.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Agent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Chiral Catalyst Condensation | 3-(2-ethoxyphenyl)acrylaldehyde + amino ester | Diphenylprolinol-TBDMS/TMS | 0–30 °C, molecular sieves | 70–80 | ~97% | High stereoselectivity, mild conditions |

| Copper-Catalyzed Coupling | 2-piperidone + 2-ethoxyphenyl iodoarene | CuI, K3PO4 | 130 °C, 48 h, DMSO | Variable | Not specified | Uses inexpensive materials, harsh conditions |

| Reduction of Pyrrolidin-2-one | Pyrrolidin-2-one derivative | NaBH4 | 0 °C to RT, methanol solvent | Moderate | Not specified | Straightforward reduction, adaptable method |

Detailed Research Findings

The improved chiral catalyst method offers a significant advancement by combining high yield, enantiomeric purity, and operational simplicity. The use of molecular sieves as a dehydrating agent enhances the condensation step, preventing side reactions and improving product purity.

The copper-catalyzed coupling method, while effective for constructing the pyrrolidine core with various aryl substitutions, is less efficient due to harsh conditions and longer reaction times, potentially limiting scalability.

Reduction of pyrrolidin-2-one derivatives provides a viable route for preparing hydroxymethyl-substituted pyrrolidines but requires careful precursor synthesis and may involve additional protection/deprotection steps.

Optimization of reaction parameters such as temperature, solvent choice, catalyst loading, and reagent stoichiometry can further improve yields and stereoselectivity.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves reductive amination or cyclization strategies. For example:

- Step 1: Condensation of 2-ethoxyphenylaldehyde with a pyrrolidine precursor (e.g., 3-hydroxymethylpyrrolidine derivatives) under acidic or basic conditions to form the imine intermediate.

- Step 2: Reduction using NaBH₃CN or catalytic hydrogenation to yield the pyrrolidine scaffold.

- Optimization: Adjust solvent polarity (e.g., methanol or DMF) and temperature (25–80°C) to enhance yield. Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- X-ray Crystallography: Resolves absolute stereochemistry and confirms the spatial arrangement of substituents. SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm). 2D experiments (COSY, HSQC) clarify connectivity .

- HPLC-MS: Validates purity (>95%) and detects byproducts using C18 columns with acetonitrile/water mobile phases .

Advanced: How can computational methods resolve discrepancies between predicted and experimental data (e.g., dipole moments, stability)?

Answer:

- Density Functional Theory (DFT): Compare computed ground-state dipole moments (e.g., using Gaussian or ORCA) with experimental values derived from solvatochromic shifts. Discrepancies may arise from solvent effects or conformational flexibility, requiring explicit solvent modeling .

- Molecular Dynamics (MD): Simulate crystal packing to validate X-ray data. For example, clashes in predicted vs. observed torsion angles may indicate polymorphic forms .

Advanced: What strategies enable enantiomeric resolution of this compound given its chiral centers?

Answer:

- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol eluents. Retention times and enantiomeric excess (ee) are monitored via polarimetry .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For example, vinyl acetate in tert-butyl methyl ether at 30°C achieves >90% ee .

Advanced: How does substituent variation on the pyrrolidine ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Answer:

- SAR Design: Synthesize analogs with substituents like chloro ( ), trifluoromethyl (), or fluorophenyl ( ). Compare IC₅₀ values in target assays (e.g., kinase inhibition).

- Key Parameters: LogP (lipophilicity) and hydrogen-bonding capacity (calculated via ChemAxon or Schrödinger) correlate with membrane permeability. For example, ethoxy groups enhance metabolic stability compared to methoxy .

Basic: What are critical considerations for stability studies under varying storage conditions?

Answer:

- Accelerated Degradation Tests: Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for byproducts (e.g., oxidation of the alcohol to ketone).

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the ethoxy group .

Advanced: How can researchers address contradictory crystallographic data arising from polymorphism or solvatomorphism?

Answer:

- Variable-Temperature XRD: Identify phase transitions or solvent-dependent packing. For example, methanol solvates may exhibit different unit cell parameters versus desolvated forms .

- Thermogravimetric Analysis (TGA): Quantify solvent loss (5–10% weight loss at 100–150°C) to distinguish solvates from true polymorphs .

Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., receptors, enzymes)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.